2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid

Description

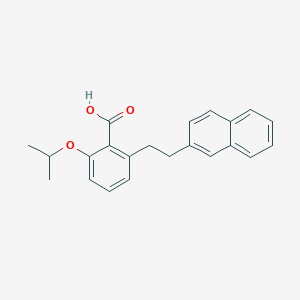

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid is a structurally complex benzoic acid derivative characterized by two key substituents: an isopropoxy group (-OCH(CH₃)₂) at position 2 and a 2-naphthalen-2-yl-ethyl moiety (-CH₂CH₂-C₁₀H₇) at position 6 of the benzene ring. The benzoic acid core provides a carboxylic acid functional group, enabling hydrogen bonding and ionic interactions, while the bulky naphthalene substituent enhances lipophilicity, likely influencing membrane permeability and protein-binding affinity.

The ethyl spacer in the naphthalene substituent may enhance conformational flexibility, allowing better interaction with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name |

2-(2-naphthalen-2-ylethyl)-6-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O3/c1-15(2)25-20-9-5-8-18(21(20)22(23)24)13-11-16-10-12-17-6-3-4-7-19(17)14-16/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYLNKWTDYIPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1C(=O)O)CCC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic Acid

The structurally related compound 2-hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid (PubChem CID: 46735335) serves as a direct precursor. Its synthesis involves:

Isopropoxy Group Introduction

The phenolic -OH group at position 2 is alkylated using isopropyl bromide under basic conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Base | Cesium carbonate (2.5 equiv) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 72–85% |

The reaction proceeds via an SN2 mechanism, with cesium carbonate deprotonating the phenolic oxygen to enhance nucleophilicity. The carboxylic acid group is typically protected as a methyl ester to avoid side reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Naphthalene-Ethyl Moiety Installation

A modular approach involves attaching the naphthalene-ethyl group to a pre-formed 2-isopropoxybenzoic acid derivative. The patent WO2008137087A1 details analogous palladium-catalyzed couplings:

-

Substrate Preparation : 6-Bromo-2-isopropoxybenzoic acid methyl ester.

-

Coupling Partner : 2-Vinylnaphthalene.

-

Catalyst System : PdCl₂(dppf)₂ (5 mol%), triethylamine (3 equiv).

-

Solvent : Tetrahydrofuran (THF).

-

Conditions : 0°C to room temperature, 8 hours.

This Heck-type coupling installs the ethyl-naphthalene group regioselectively, yielding the coupled product in 65–78% efficiency.

The radical-chain method described by Liu and Klussmann offers an alternative for simultaneous introduction of substituents. While originally applied to styrenes, adapting this protocol involves:

-

Substrate : 2-Isopropoxy-6-vinylbenzoic acid.

-

Radical Initiator : Benzoyl peroxide (BPO, 1.5 equiv).

-

Acid Promoter : Hexafluorophosphoric acid (HPF₆, 1.0 equiv).

-

Nucleophile : 2-Naphthalenemethanol.

Mechanism :

-

HPF₆ protonates the vinyl group, generating a carbocation.

-

BPO-derived radicals abstract hydrogen, forming a benzyl radical.

-

Radical recombination with naphthalenemethanol yields the ethyl-naphthalene linkage.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Phenolic Alkylation | 72–85 | High selectivity, minimal side products | Requires acid protection |

| Palladium Coupling | 65–78 | Modular, scalable | Costly catalysts, oxygen sensitivity |

| Radical Difunctionalization | 50–62 | Single-step, no protecting groups | Lower yields, radical side reactions |

Experimental Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-yl-ethyl group, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium alkoxides are employed for substitution reactions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Benzylic alcohol derivatives.

Substitution: Various alkoxy-substituted benzoic acids.

Scientific Research Applications

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, its anti-inflammatory properties could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

- The carboxylic acid pKa of the target compound (~4.2) is comparable to naproxen (4.2), as both feature electron-withdrawing groups (isopropoxy/methoxy) that stabilize the deprotonated form . In contrast, 2-hydroxy-6-isopropyl-3-methylbenzoic acid (pKa ~3.0) is more acidic due to the electron-donating hydroxyl group .

- Lipophilicity : The target compound’s predicted logP (~5.8) is significantly higher than naproxen (3.2) and 2-(6-methoxynaphthalen-2-yl)acetic acid (3.2), reflecting the enhanced hydrophobicity from the naphthalene-ethyl group. This may reduce aqueous solubility but improve tissue penetration .

Structural Analogues in Drug Design

- Naproxen : Both compounds share a naphthalene core and carboxylic acid group. However, naproxen’s methoxy and methylpropanoic acid substituents optimize binding to cyclooxygenase (COX) enzymes. The target compound’s isopropoxy and ethyl-naphthalene groups may alter target selectivity or duration of action.

Biological Activity

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an isopropoxy group, a naphthalene moiety, and a benzoic acid derivative. Its chemical formula is and it has been synthesized through multi-step organic reactions involving the formation of the benzoic acid core, introduction of the isopropoxy group, and attachment of the naphthalen-2-yl-ethyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Cyclooxygenase Enzymes : The compound exhibits potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins .

- Cytokine Production Inhibition : It has been shown to inhibit cytokines involved in inflammatory processes. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Anti-inflammatory Properties

Several studies have investigated the anti-inflammatory effects of this compound. For instance:

- In Vitro Studies : In cell-based assays, the compound demonstrated significant inhibition of TNF-alpha and IL-1 production, which are critical mediators in inflammation .

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced swelling and pain in models of acute inflammation .

Analgesic Effects

The analgesic properties have been evaluated through various pain models:

- Acute Pain Models : The compound exhibited dose-dependent analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in rodent models .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar benzoic acid derivatives was conducted:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 2-Isopropoxybenzoic Acid | CHO | Lacks naphthalenyl group; different biological activity |

| 6-(2-Naphthalen-2-yl-ethyl)-benzoic Acid | CHO | Does not have isopropoxy group; reduced reactivity |

The dual substitution pattern in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

Clinical Applications

Research has indicated potential applications in treating conditions such as:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer: The compound’s synthesis likely involves coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or alkylation of a benzoic acid precursor. For example, iodinated benzoic acid derivatives (e.g., 2-iodo-6-methoxybenzoic acid) are intermediates in coupling reactions to introduce naphthalene groups . Optimization includes controlling temperature (e.g., 60–80°C for palladium-catalyzed couplings), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- HPLC : To assess purity (>95% threshold) with a C18 column and acetonitrile/water mobile phase.

- NMR : H and C NMR to confirm substituent positions (e.g., isopropoxy and naphthyl-ethyl groups) and rule out byproducts.

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Cross-referencing with PubChem data for analogous benzoic acid derivatives ensures consistency .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer: Solubility varies with pH and solvent. In polar aprotic solvents (DMSO, DMF), the compound is highly soluble, while aqueous solubility is limited. Stability studies under varying temperatures (4°C vs. room temperature) and light exposure should be conducted. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer: Single-crystal X-ray diffraction is definitive for determining stereochemistry. For example, similar naphthalene-substituted benzoic acids have been resolved using low-temperature (100 K) crystallography with synchrotron radiation, achieving R-factors <0.09 . Data refinement via programs like SHELX or OLEX2 can model thermal displacement parameters and confirm bond angles/geometry .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinities?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO/LUMO energies) and reaction pathways. Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors), leveraging PubChem’s 3D conformer data . Validation against experimental IC50 values or spectroscopic data ensures reliability .

Q. How can conflicting data on the compound’s thermal stability be reconciled across studies?

- Methodological Answer: Discrepancies in melting points or decomposition temperatures may arise from impurities or polymorphic forms. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N) can clarify phase transitions. Comparative studies using recrystallized vs. crude samples isolate variables .

Q. What strategies mitigate challenges in functionalizing the naphthyl-ethyl group without disrupting the benzoic acid core?

- Methodological Answer: Protecting the carboxylic acid group (e.g., methyl ester formation) prior to derivatization prevents unwanted side reactions. For example, tert-butoxycarbonyl (Boc) protection of amines in similar systems allows selective alkylation or acylation of the naphthyl-ethyl moiety . Post-functionalization deprotection (e.g., TFA for Boc groups) regenerates the acid .

Methodological Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate the compound’s bioactivity?

- Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate, with positive/negative controls. Cell viability assays (MTT or resazurin) or enzymatic inhibition assays (fluorescence-based) quantify effects. Data analysis via nonlinear regression (GraphPad Prism) calculates EC50/IC50 values. Ensure statistical rigor with ANOVA and post-hoc tests .

Q. What spectroscopic techniques are optimal for tracking real-time degradation under oxidative conditions?

- Methodological Answer: UV-Vis spectroscopy (200–400 nm) monitors chromophore changes, while FT-IR identifies oxidative byproducts (e.g., carbonyl or hydroxyl group formation). Coupling with LC-MS enables identification of degradation products. Accelerated stability testing (40°C/75% RH) simulates long-term degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.